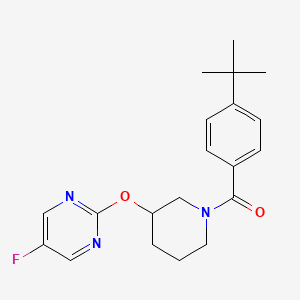

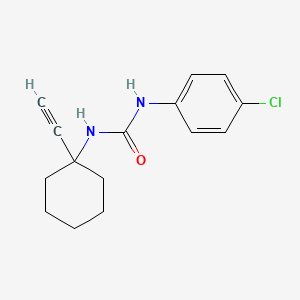

(4-(Tert-butyl)phenyl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

A new series of 4- (1- (tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine possessing terminal ethyl or propyl sulfonamides was designed and synthesized . The cytotoxic effect of the final compounds was measured by applying MTT assay in LPS-Induced RAW264.7 macrophage cells .

Molecular Structure Analysis

The molecular structure consists of a planar furopyridine ring with both phenyl rings being inclined from the furopyridine scaffold to a significant different extent . There are three intramolecular hydrogen bonds within the structure .

Chemical Reactions Analysis

The final target compounds were screened for their anti-inflammatory effect through their ability to inhibit NO and PGE 2 production and cytokines production (TNF-α, IL-6, IL-1β) in LPS-induced RAW264.7 macrophage at 10 μM concentration . Compounds 8d, 9d, and 9k showed the highest inhibitory effect on NO production .

Applications De Recherche Scientifique

Synthetic Methodologies and Chemical Structure Analysis

A dipolar cycloaddition reaction was developed to access novel P2X7 antagonists, showcasing the chemical's relevance in synthesizing complex structures with potential pharmaceutical applications (Chrovian et al., 2018). This method highlights the compound's role in the discovery and preclinical profiling of new therapeutic candidates.

Therapeutic Potential and Preclinical Profiling

The compound's derivatives have shown significant potential in mood disorder treatments, with robust P2X7 receptor occupancy demonstrated in rat models, indicating its therapeutic relevance (Chrovian et al., 2018). This underscores the chemical's importance in developing new treatments for psychiatric conditions.

Antimicrobial and Antitubercular Activities

Derivatives of the compound have been evaluated for antimicrobial activities, with some showing promising results against pathogenic bacterial and fungal strains (Mallesha & Mohana, 2014). This suggests potential applications in addressing antimicrobial resistance.

Photocatalytic Applications

The compound has been involved in studies related to photocatalytic reactions, emphasizing its utility in green chemistry and environmental applications (Zhang et al., 2020). These findings highlight the compound's versatility and its potential in sustainable chemical processes.

Neuropharmacological Research

Research on the compound's derivatives has explored their use as SPECT tracers for the serotonin 5-HT2A receptor, providing tools for neuropharmacological studies and potential diagnostic applications in neuropsychiatric disorders (Blanckaert et al., 2007). This demonstrates the compound's relevance in advancing understanding and treatment of neurological conditions.

Mécanisme D'action

The most potent compounds 8d and 9k were tested to determine their effect on iNOS and COX-2 mRNA expression level . Compound 9k activity on iNOS and COX-2 proteins level, pro-inflammatory mediators and cytokines was determined and showed remarkable inhibition for both proteins level . Compounds 8d, 9k showed high binding affinity to COX-2 active site and exhibited similar binding interactions of the native ligand celecoxib .

Propriétés

IUPAC Name |

(4-tert-butylphenyl)-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FN3O2/c1-20(2,3)15-8-6-14(7-9-15)18(25)24-10-4-5-17(13-24)26-19-22-11-16(21)12-23-19/h6-9,11-12,17H,4-5,10,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJIYCABXHISTMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCCC(C2)OC3=NC=C(C=N3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(Tert-butyl)phenyl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-1-[2-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B2885798.png)

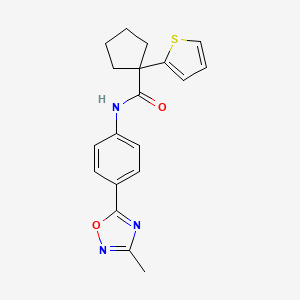

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide](/img/structure/B2885802.png)

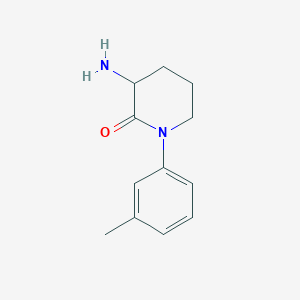

![3-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2885804.png)

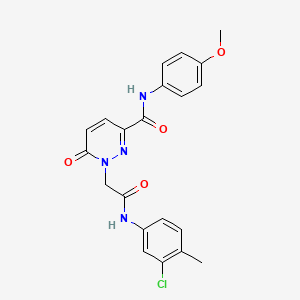

![1-Methyl-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)imidazole-4-sulfonamide](/img/structure/B2885807.png)

![2-[[5-Butylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2885809.png)

![3-[(1,1-Dioxo-1,2-benzothiazol-3-ylidene)amino]-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propan-1-one](/img/structure/B2885816.png)

![2,4,6-trimethyl-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide](/img/structure/B2885819.png)

![4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}-N-[2-(trifluoromethyl)benzyl]benzamide](/img/structure/B2885820.png)